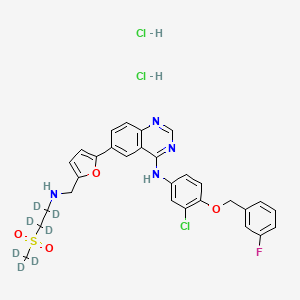

Lapatinib-d7 Dihydrochloride

Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a powerful technique that involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to trace their journey and interactions within biological systems. musechem.commusechem.com This methodology is fundamental to many areas of pharmaceutical research, from early-stage drug discovery to clinical development. musechem.comadesisinc.com

The use of stable isotope-labeled compounds is particularly crucial in pharmacokinetic (PK) and pharmacodynamic (PD) studies. musechem.commusechem.comnih.gov Pharmacokinetics describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). musechem.commetsol.com By labeling a drug with a stable isotope, researchers can accurately track its metabolic fate, providing quantitative data on how it is processed in the body. metsol.comnih.gov This information is vital for understanding a drug's half-life, bioavailability, and potential for accumulation. symeres.com

Pharmacodynamics, on the other hand, explores what a drug does to the body. Stable isotope labeling can help elucidate the mechanism of action of a drug by tracing its interaction with its biological target. nih.gov

In quantitative bioanalytical chemistry, stable isotope-labeled compounds, particularly deuterated ones, serve as ideal internal standards for mass spectrometry (MS)-based assays. aptochem.comscispace.comnih.gov An internal standard is a compound with a known concentration that is added to a sample to correct for variations during analysis. aptochem.comscioninstruments.com Because a deuterated internal standard has nearly identical chemical and physical properties to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. aptochem.com This allows for highly accurate and precise quantification of the drug in biological matrices like plasma or urine. scispace.com

Overview of Lapatinib (B449) in Academic Research Contexts

Lapatinib is a small molecule inhibitor that targets two key receptors involved in cancer cell growth: the epidermal growth factor receptor (EGFR or HER1) and the human epidermal growth factor receptor 2 (HER2/ErbB2). openaccessjournals.comdrugbank.comeuropa.eu It functions by binding to the intracellular tyrosine kinase domains of these receptors, which prevents them from being activated and subsequently blocks the downstream signaling pathways that promote tumor cell proliferation. openaccessjournals.comdrugbank.com

Extensive academic research has explored the role of lapatinib in various cancer types, particularly in HER2-positive breast cancer. openaccessjournals.commanchester.ac.uk Studies have investigated its efficacy both as a single agent and in combination with other therapies. manchester.ac.uknih.gov Research has also delved into its pharmacokinetic profile, metabolism primarily through the CYP3A4 and CYP3A5 enzymes, and its potential to overcome resistance to other targeted therapies. drugbank.comeuropa.eu

| Research Area | Focus of Lapatinib Studies | Key Findings |

| Oncology | Treatment of HER2-positive breast cancer | Demonstrates significant anti-tumor activity, particularly in combination with other agents. manchester.ac.uknih.gov |

| Pharmacology | Inhibition of EGFR and HER2 tyrosine kinases | Effectively blocks downstream signaling pathways involved in cell growth. openaccessjournals.comdrugbank.com |

| Pharmacokinetics | Absorption, distribution, metabolism, and excretion | Undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5 enzymes. drugbank.comeuropa.eu |

Rationale for Deuterated Analog Development, such as Lapatinib-d7 Dihydrochloride (B599025), in Mechanistic Studies

The development of deuterated analogs like Lapatinib-d7 Dihydrochloride is driven by the need for precise analytical tools to support mechanistic and pharmacokinetic research. medchemexpress.comszabo-scandic.com this compound is a form of Lapatinib where seven hydrogen atoms have been replaced with deuterium atoms. medchemexpress.comszabo-scandic.com

The primary rationale for creating this deuterated version is its use as an internal standard in quantitative bioanalysis. aptochem.comscispace.com As discussed, the near-identical properties of a deuterated standard to the parent drug allow for highly accurate measurement of lapatinib concentrations in biological samples during pharmacokinetic studies. nih.gov This is crucial for understanding how the drug is absorbed, distributed, metabolized, and eliminated from the body.

Furthermore, the kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than the C-H bond, can be exploited in mechanistic studies. symeres.comnih.gov By strategically placing deuterium atoms at sites of metabolism, researchers can investigate the metabolic pathways of a drug in greater detail. symeres.com This can help to identify which metabolic routes are most important and whether altering metabolism could improve the drug's properties. nih.gov

| Compound | Key Feature | Primary Application in Research |

| Lapatinib | Active pharmaceutical ingredient | Investigating anti-cancer efficacy and mechanisms of action. openaccessjournals.comdrugbank.com |

| This compound | Stable isotope-labeled analog | Serving as an internal standard for accurate quantification in pharmacokinetic studies. medchemexpress.comszabo-scandic.com |

In essence, while lapatinib is the subject of therapeutic investigation, this compound is a critical tool that enables the precise and reliable research necessary to fully understand the behavior of lapatinib in a biological system.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C₂₉H₂₁D₇Cl₃FN₄O₄S |

|---|---|

Molecular Weight |

661.02 |

Synonyms |

N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d7]amino]methyl]-2-furanyl]-4-quinazolinamine Bis(4-methylbenzenesulfonate) Dihydrochloride; GW-572016F-d7 Dihydrochloride; Tykerb-d7 Dihydrochloride |

Origin of Product |

United States |

Synthesis and Derivatization of Lapatinib D7 Dihydrochloride

Chemical Synthesis Pathways for Deuterated Lapatinib (B449) Analogs

The synthesis of deuterated Lapatinib analogs, such as Lapatinib-d7, generally follows the established synthetic routes for the parent compound, Lapatinib, with modifications to introduce the deuterium (B1214612) label at a specific position. The non-deuterated Lapatinib synthesis often involves a palladium-catalyzed coupling reaction. newdrugapprovals.org For Lapatinib-d7, the deuterium atoms are incorporated into the [2-(methylsulfonyl)ethyl]amino side chain.

A plausible synthetic pathway would start with a deuterated precursor. The key intermediate, N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(5-formyl-2-furanyl)-4-quinazolinamine, is reacted with a deuterated amine, specifically 2-(methylsulfonyl)ethylamine-d7. This is followed by a reduction step, typically using a reducing agent like sodium triacetoxyborohydride, to form the final Lapatinib-d7 base. newdrugapprovals.orggoogle.com The dihydrochloride (B599025) salt is then formed by treating the Lapatinib-d7 base with hydrochloric acid.

Isotopic Incorporation Strategies for Deuterium Labeling

The incorporation of deuterium into a drug molecule is a critical step that can be achieved through various chemical strategies. The choice of strategy depends on the desired location of the deuterium atoms and the stability of the C-D bond under physiological conditions. chemicalsknowledgehub.com For Lapatinib-d7, the deuterium atoms are located on the ethyl and methyl groups of the sulfonyl ethylamine (B1201723) side chain, a metabolically stable position.

Common strategies for deuterium incorporation include:

Use of Deuterated Reagents: This is the most direct method, where a starting material or reagent already contains the deuterium atoms. For Lapatinib-d7, the synthesis would employ a fully deuterated version of 2-(methylsulfonyl)ethylamine. This precursor can be synthesized from deuterated starting materials like deuterium gas (D2) or deuterated water (D2O). nih.gov

Catalytic H-D Exchange: This method involves treating the non-deuterated compound or an intermediate with a deuterium source, such as D2O or D2 gas, in the presence of a metal catalyst (e.g., Palladium, Platinum). nih.gov This technique is useful for exchanging acidic protons but can also be applied to less acidic C-H bonds under specific conditions. wikipedia.org

Reduction with Deuterated Reducing Agents: Carbonyl groups or other reducible functionalities can be reduced using deuterium-labeled reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) to introduce deuterium atoms stereospecifically.

For Lapatinib-d7, the use of a pre-labeled deuterated building block is the most efficient and precise method to ensure the incorporation of all seven deuterium atoms at the desired positions. chemicalsknowledgehub.com

Advanced Characterization Techniques for Confirming Deuteration and Purity

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is a powerful tool for determining the isotopic purity of deuterated compounds. nih.govresearchgate.net HRMS can distinguish between the deuterated compound and its non-deuterated (D0) and partially deuterated isotopologues based on their precise mass-to-charge (m/z) ratios.

The isotopic purity is calculated by comparing the relative abundance of the ion corresponding to the fully deuterated molecule (D7) to the sum of abundances of all relevant isotopologue ions (D0 to Dn). nih.gov This method is highly sensitive, requires minimal sample, and provides a rapid assessment of the degree of deuteration. researchgate.net

Table 1: Theoretical Mass Data for Lapatinib and Lapatinib-d7

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| Lapatinib | C₂₉H₂₆ClFN₄O₄S | 580.1402 |

| Lapatinib-d7 | C₂₉H₁₉D₇ClFN₄O₄S | 587.1840 |

This interactive table provides the theoretical exact masses, which are used in HRMS to confirm the identity and isotopic enrichment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the exact position of the deuterium atoms within the molecule. While ¹H NMR can show the disappearance of signals corresponding to the replaced protons, ²H (Deuterium) NMR directly detects the deuterium nuclei. wikipedia.orgstudymind.co.ukyoutube.com

In the ¹H NMR spectrum of Lapatinib-d7, the signals corresponding to the protons on the methyl and ethyl groups of the sulfonyl ethylamine side chain would be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum would show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. sigmaaldrich.comcdnsciencepub.com This provides unambiguous confirmation of the labeling site. The integration of peaks in the ²H NMR spectrum can also be used to quantify the deuterium enrichment at each position. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the chemical purity of pharmaceutical compounds. mdpi.com These techniques separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. waters.com

A purity assay using a validated HPLC or UPLC method with UV detection is performed to quantify the amount of Lapatinib-d7 relative to all other components in the sample. The method is optimized to achieve baseline separation of all potential impurities. UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, making it a preferred technique for the quality control of high-purity pharmaceutical ingredients. mdpi.comwaters.com

Table 2: Summary of Characterization Techniques

| Technique | Purpose | Key Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Confirmation | - Exact mass verification- Determination of deuterium incorporation percentage- Identification of isotopologues nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Deuterium Position Verification | - Confirmation of deuterium location via ¹H and ²H NMR spectra- Structural integrity of the molecule- Quantitative assessment of deuteration at specific sites wikipedia.orgsigmaaldrich.com |

| High/Ultra-Performance Liquid Chromatography (HPLC/UPLC) | Chemical Purity Assessment | - Quantification of the active pharmaceutical ingredient- Detection and quantification of chemical impurities- Stability assessment mdpi.comwaters.com |

This interactive table summarizes the primary analytical methods used to ensure the quality and identity of Lapatinib-d7 Dihydrochloride.

Analytical Methodologies Utilizing Lapatinib D7 Dihydrochloride As an Internal Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Lapatinib (B449) Quantification

Robustness and Ruggedness Testing

Robustness and ruggedness are key validation parameters that demonstrate the reliability of an analytical method under various conditions. While specific studies detailing the robustness and ruggedness testing of methods using Lapatinib-d7 Dihydrochloride (B599025) as an internal standard are not extensively publicized, the principles are well-established under ICH guidelines.

Robustness testing involves making small, deliberate variations to the analytical method parameters to assess its capacity to remain unaffected. For a chromatographic method employing Lapatinib-d7 Dihydrochloride, this would include altering:

Mobile Phase Composition: Minor changes in the solvent ratio (e.g., ±2%).

Flow Rate: Small adjustments to the flow rate of the mobile phase (e.g., ±0.1 mL/min). rjptonline.org

Column Temperature: Variations in the column oven temperature (e.g., ±5°C). rjptonline.org

pH of the Mobile Phase Buffer: Slight changes in the pH.

The method's robustness is confirmed if the analytical results, such as the peak area ratio of Lapatinib to this compound, remain consistent with low relative standard deviation (RSD), typically less than 2%. rjptonline.org

Ruggedness (or intermediate precision) evaluates the reproducibility of the test results under different conditions, such as:

Different analysts

Different instruments

Different days

Different laboratories

The consistency of results across these variables ensures the method is rugged and transferable. For instance, intra-day and inter-day precision studies are common to assess ruggedness. nih.gov In these studies, the RSD for the quantification of Lapatinib using its deuterated internal standard should remain within acceptable limits, demonstrating the method's reliability in real-world laboratory settings. nih.govresearchgate.net

Applications of Ultra-Performance Liquid Chromatography (UPLC) in Lapatinib Analytical Research

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These advantages are particularly beneficial for the analysis of Lapatinib in various matrices.

A validated UPLC method for the estimation of Lapatinib in bulk and tablet forms has been developed to be simple, rapid, and precise. phmethods.netresearchgate.net In such methods, an internal standard like this compound is invaluable for ensuring accuracy. Key features of UPLC methods for Lapatinib include:

Chromatographic Separation: Achieved on specialized UPLC columns (e.g., BHEL UPLC Column). phmethods.netresearchgate.net

Mobile Phase: Typically a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile. phmethods.netresearchgate.net

Detection: A Photodiode Array (PDA) detector is often used, with monitoring at a specific wavelength, such as 309 nm. phmethods.netresearchgate.net

Retention Time: UPLC provides very short retention times; for example, Lapatinib can be eluted in as little as 0.516 minutes. phmethods.netresearchgate.net

The method validation for UPLC analysis of Lapatinib demonstrates linearity over specific concentration ranges, with high correlation coefficients. The limits of detection (LOD) and quantification (LOQ) are typically very low, highlighting the sensitivity of the technique. phmethods.netresearchgate.net

Table 1: UPLC Method Parameters for Lapatinib Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | BHEL UPLC Column | phmethods.netresearchgate.net |

| Mobile Phase | 0.1% OPA buffer and Acetonitrile (30:70) | phmethods.netresearchgate.net |

| Flow Rate | 0.25 mL/min | researchgate.net |

| Detection Wavelength | 309 nm (PDA Detector) | phmethods.netresearchgate.net |

| Retention Time | 0.516 min | phmethods.netresearchgate.net |

| Linearity Range | 10-50 µg/mL | phmethods.netresearchgate.net |

| LOD | 0.06 µg/mL | phmethods.netresearchgate.net |

| LOQ | 0.18 µg/mL | phmethods.netresearchgate.net |

Advanced High-Performance Liquid Chromatography (HPLC) Techniques for Lapatinib Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used, robust, and reliable technique for the quantitative analysis of Lapatinib in pharmaceutical dosage forms. rjptonline.orgresearchgate.net The use of a deuterated internal standard like this compound is essential in advanced applications, especially for pharmacokinetic studies in biological matrices.

Several RP-HPLC methods have been developed and validated for Lapatinib analysis:

Columns: C18 columns (e.g., 250 x 4.6 mm, 5.0µm) are commonly employed due to their versatility and efficiency in separating compounds like Lapatinib. rjptonline.orgnih.govresearchgate.net C8 columns have also been successfully used.

Mobile Phases: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard. For example, a mobile phase of water, methanol, and trifluoroacetic acid (30:70:0.1 v/v) has been shown to produce well-resolved peaks. rjptonline.orgresearchgate.net Another common mobile phase is a 50:50 (v/v) mixture of acetonitrile and water. nih.govnih.gov

Detection: UV detectors are frequently used, with detection wavelengths set at optimal absorbances for Lapatinib, such as 262 nm or 232 nm. rjptonline.orgnih.govresearchgate.netnih.gov

Linearity: These methods demonstrate excellent linearity over a range of concentrations, for example, 25-75 µg/mL or 2-60 µg/mL, with correlation coefficients (r²) consistently above 0.999. rjptonline.orgnih.govresearchgate.netnih.gov

Stability-indicating RP-HPLC methods have also been developed, which can separate Lapatinib from its degradation products, proving the method's specificity. rjptonline.orgbohrium.com

Table 2: Comparative HPLC Methodologies for Lapatinib Analysis

| Parameter | Method 1 | Method 2 | Source |

|---|---|---|---|

| Column | C18 (250 x 4.6 mm, 5.0µm) | ODS C-18 RP (4.6 mm i.d. × 250 mm) | rjptonline.orgnih.govresearchgate.net |

| Mobile Phase | Water:Methanol:Trifluoroacetic Acid (30:70:0.1 v/v) | Acetonitrile:Water (50:50 v/v) | rjptonline.orgnih.govresearchgate.netnih.gov |

| Flow Rate | 1.1 mL/min | 1.0 mL/min | rjptonline.orgnih.govresearchgate.netnih.gov |

| Detection Wavelength | 262 nm | 232 nm | rjptonline.orgnih.govresearchgate.netnih.gov |

| Retention Time | 4.15 min | 4.25 ± 0.05 min | rjptonline.orgnih.govresearchgate.net |

| Linearity Range | 25-75 µg/mL | 2-60 µg/mL | rjptonline.orgnih.govresearchgate.netnih.gov |

| Correlation Coefficient (r²) | > 0.999 | N/A | rjptonline.orgresearchgate.net |

| LOD | 0.45 µg/mL | 0.265 µg/mL | rjptonline.orgnih.govresearchgate.netnih.gov |

| LOQ | 1.35 µg/mL | 0.884 µg/mL | rjptonline.orgnih.govresearchgate.netnih.gov |

Spectrophotometric Approaches in Lapatinib Analytical Research (e.g., UV Spectrophotometry)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of Lapatinib in bulk and pharmaceutical dosage forms. bohrium.comresearchgate.net This technique is based on the measurement of the absorption of ultraviolet radiation by the analyte.

The methodology involves dissolving the Lapatinib sample in a suitable solvent, such as methanol or acetonitrile, and measuring its absorbance at the wavelength of maximum absorption (λmax). bohrium.comresearchgate.netijbpas.com For Lapatinib, λmax has been reported at various wavelengths, including 268 nm and 307 nm. bohrium.comresearchgate.netijbpas.com

Key validation parameters for UV spectrophotometric methods include:

Linearity: The method obeys Beer-Lambert's law over a specific concentration range, for example, 2-20 µg/mL or 10-60 µg/mL. bohrium.comresearchgate.netijbpas.com The linearity is confirmed by a high regression coefficient, typically 0.999 or 0.998. bohrium.comresearchgate.netijbpas.com

Sensitivity: The limits of detection (LOD) and quantification (LOQ) are determined to establish the sensitivity of the method. For one method, the LOD and LOQ were found to be 2.83 µg/ml and 8.59 µg/ml, respectively. ijbpas.com

It is important to note that simple UV spectrophotometry does not typically employ an internal standard like this compound, as it measures the total absorbance of the sample at a specific wavelength and cannot distinguish between the analyte and the internal standard.

Table 3: UV Spectrophotometry Parameters for Lapatinib Determination

| Parameter | Method A | Method B | Source |

|---|---|---|---|

| Solvent | Methanol | Acetonitrile | bohrium.comresearchgate.netijbpas.com |

| λmax | 268 nm | 307 nm | bohrium.comresearchgate.netijbpas.com |

| Linearity Range | 2-20 µg/mL | 10-60 µg/mL | bohrium.comresearchgate.netijbpas.com |

| Regression Coefficient (r²) | 0.999 | 0.998 | bohrium.comresearchgate.netijbpas.com |

| LOD | N/A | 2.83 µg/mL | ijbpas.com |

| LOQ | N/A | 8.59 µg/mL | ijbpas.com |

Molecular and Cellular Mechanisms of Lapatinib Action in Research Models

Inhibition of Receptor Tyrosine Kinases (RTKs) by Lapatinib (B449)

Lapatinib exerts its primary effect by targeting the intracellular ATP-binding site of specific receptor tyrosine kinases, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways. plos.orgnih.gov This reversible inhibition is highly selective for the kinase domains of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). ijpsjournal.comnih.gov

Lapatinib effectively inhibits the tyrosine kinase domain of EGFR, also known as ErbB1. patsnap.com EGFR is a member of the ErbB family of receptors, which are frequently overexpressed in various human cancers. nih.govpatsnap.com By binding to the cytoplasmic ATP-binding site of the EGFR kinase domain, lapatinib blocks the phosphorylation of tyrosine residues on the receptor. patsnap.com This action prevents the initiation of signaling cascades that regulate cell growth, survival, and differentiation. patsnap.com In cell-free biochemical kinase assays, lapatinib has demonstrated potent inhibitory activity against EGFR. aacrjournals.org Research has shown that lapatinib's inhibition of EGFR can lead to a G1 cell cycle arrest and suppress the proliferation of EGFR-dependent cancer cell lines. cancer-research-network.com

A key target of lapatinib is the HER2 (or ErbB2) receptor tyrosine kinase. patsnap.com Overexpression of HER2, found in a significant percentage of breast and other cancers, is associated with aggressive tumor growth. nih.govnih.gov Unlike other members of the ErbB family, HER2 does not have a known direct ligand; it signals by forming heterodimers with other ErbB receptors, such as EGFR. cancer-research-network.com Lapatinib acts as a potent, ATP-competitive inhibitor of the HER2 kinase domain. aacrjournals.org This inhibition blocks the receptor's autophosphorylation and disrupts the downstream signaling essential for the growth and survival of HER2-overexpressing cancer cells. patsnap.com Studies have demonstrated that tumor cells overexpressing HER2 are particularly sensitive to the growth-inhibiting effects of lapatinib. nih.govnih.gov

| Target Kinase | IC50 (in vitro) | Source |

| EGFR (ErbB1) | 10.2 nM - 10.8 nM | aacrjournals.orgcancer-research-network.com |

| HER2 (ErbB2) | 9.3 nM - 13 nM | aacrjournals.orgnih.gov |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of lapatinib required to inhibit 50% of the kinase activity in biochemical assays. Lower values indicate greater potency.

The binding kinetics of lapatinib contribute significantly to its sustained biological activity. Lapatinib binds reversibly to the kinase domains of EGFR and HER2. plos.org A notable characteristic of this interaction is its slow dissociation rate. nih.gov The dissociation half-life of lapatinib from these receptors has been reported to be greater than 300 minutes. drugbank.com This slow "off-rate" means the inhibitor remains bound to the target kinase for an extended period, leading to a prolonged suppression of receptor tyrosine phosphorylation and downstream signaling, even after the circulating concentration of the drug may have decreased. nih.gov This contrasts with other EGFR-selective inhibitors like gefitinib and erlotinib, from which lapatinib dissociates much more slowly. nih.gov

Modulation of Downstream Signaling Pathways

By inhibiting EGFR and HER2 at the cell surface, lapatinib effectively blocks the activation of two major intracellular signaling pathways that are crucial for tumor growth and survival: the Ras-Raf-MAPK pathway and the PI3K/Akt pathway. patsnap.comresearchgate.net

The Ras-Raf-MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation. Upon activation, EGFR and HER2 typically trigger the activation of Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and ERK (Extracellular signal-regulated kinase). barbacidlab.es Lapatinib's inhibition of EGFR and HER2 phosphorylation prevents the activation of this pathway. nih.govresearchgate.net This blockade leads to decreased phosphorylation of ERK, which ultimately results in reduced cell proliferation. nih.gov In some research models, the inhibition of the Raf>MEK>ERK cascade has been identified as the primary mechanism through which lapatinib mediates radiosensitization in breast cancer cells. nih.gov However, some studies have noted that long-term lapatinib treatment can, in certain contexts, lead to the activation of Raf-1/MAPK signaling, suggesting complex feedback mechanisms. researchgate.net

The PI3K (Phosphatidylinositol-3-kinase)/Akt pathway is a central signaling network that promotes cell survival and inhibits apoptosis (programmed cell death). frontiersin.orgyoutube.com Activated EGFR and HER2 recruit and activate PI3K, which then phosphorylates PIP2 to generate PIP3, a crucial secondary messenger. youtube.com PIP3 facilitates the phosphorylation and activation of the serine/threonine kinase Akt. youtube.com Lapatinib disrupts this process by preventing the initial receptor phosphorylation, thereby blocking the activation of PI3K and subsequent phosphorylation of Akt. patsnap.comnih.govresearchgate.net This inhibition of the PI3K/Akt pathway decreases cancer cell survival. researchgate.net The integrity of this pathway is critical for lapatinib's efficacy; research has shown that hyperactivation of the PI3K pathway, either through activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, can confer resistance to lapatinib. nih.govnih.gov

| Pathway | Key Proteins | Primary Cellular Function | Effect of Lapatinib Inhibition |

| Ras-Raf-MAPK | Ras, Raf, MEK, ERK | Proliferation, Differentiation | Blockade of Proliferation |

| PI3K/Akt | PI3K, Akt, mTOR | Survival, Growth, Metabolism | Promotion of Apoptosis, Reduced Survival |

mTOR Pathway Interactions

Lapatinib, a dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2), exerts its influence on cancer cells through various signaling cascades, including the mTOR pathway. Research indicates that Lapatinib can suppress the PI3K/Akt/mTOR signaling pathway, which is a critical route for cell growth, proliferation, and survival. researchgate.netnih.gov The inhibition of HER2 by Lapatinib leads to reduced phosphorylation of Akt and downstream mTOR signaling molecules, such as S6 kinase. nih.gov

In certain contexts, the efficacy of Lapatinib is linked to its ability to modulate mTOR activity. For instance, in HER2-overexpressing breast cancer cells with primary resistance to trastuzumab, the inhibition of mTOR is crucial for an optimal response to Lapatinib. researchgate.net Studies have shown that combining Lapatinib with mTOR inhibitors, such as rapamycin or NVP-BEZ235, can have synergistic effects in inhibiting cancer cell proliferation. nih.govaacrjournals.org This combination can lead to a more potent suppression of the PI3K/Akt/mTOR axis, particularly in cells with hyperactivated PI3K signaling. nih.gov

Conversely, activation of the mTOR pathway, sometimes independent of PI3K signaling, can contribute to acquired resistance to Lapatinib. nih.gov In such resistant cells, while there may be a decrease in basal HER2 and Akt phosphorylation, mTOR signaling, evidenced by S6 phosphorylation, can remain active. nih.gov This suggests that targeting mTOR directly could be a strategy to overcome Lapatinib resistance.

| Pathway Component | Effect of Lapatinib | Research Model |

| p-Akt | Decreased expression | SKBR-3/Tr cells |

| p-mTOR | Decreased expression | SKBR-3/Tr cells |

| Akt phosphorylation | Reduced in sensitive cells | HER2-overexpressing breast cancer cells |

| p70S6K phosphorylation | Reduced in sensitive cells | HER2-overexpressing breast cancer cells |

STAT Pathway Influences

The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, has been identified as a signaling node that can modulate the cellular response to Lapatinib. In some cancer models, the activation of the STAT3 signaling pathway may counteract the inhibitory effects of Lapatinib. nih.gov This suggests a potential mechanism of resistance where cancer cells can bypass the EGFR/HER2 blockade by utilizing STAT3-mediated signaling to promote survival and proliferation.

Clinical and laboratory evidence has pointed to increased STAT3 activity in tumors from patients who are resistant to EGFR-targeted therapies, including Lapatinib. nih.gov In cell line studies, the level of STAT3 phosphorylation has been correlated with the efficacy of anti-EGFR agents. nih.gov For instance, in breast cancer cells, Lapatinib has been shown to reduce the expression of both total and phosphorylated STAT3, which is linked to its inhibitory effect on cell proliferation. nih.gov The inhibition of STAT3 by Lapatinib is thought to occur through its influence on upstream regulators. nih.gov

| Pathway Component | Effect of Lapatinib | Research Model |

| Stat3 | Significantly reduced expression | MDA-MB-231 and SK-BR-3 breast cancer cells |

| Stat3 (Tyr(P)-705) | Significantly reduced expression | MDA-MB-231 and SK-BR-3 breast cancer cells |

Cellular Responses to Lapatinib Exposure in Research Settings

Cell Cycle Arrest Induction (e.g., G1 arrest)

A significant cellular response to Lapatinib in research models is the induction of cell cycle arrest, predominantly in the G1 phase. nih.govnih.govtandfonline.comresearchgate.netresearchgate.net This arrest prevents cells from progressing to the S phase, thereby inhibiting DNA synthesis and cell division. The mechanism underlying this G1 arrest is often dependent on the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. nih.govnih.govtandfonline.comresearchgate.net

Lapatinib has been shown to increase the expression of p27 at both the transcriptional and post-translational levels. nih.govnih.govtandfonline.com Transcriptionally, Lapatinib treatment can lead to an increase in FOXO3a expression, which in turn enhances the transcription of the p27 gene. nih.gov Post-translationally, Lapatinib can increase the expression of DYRK1B, a kinase that phosphorylates p27 at Serine 10, leading to its stabilization and reduced degradation. nih.gov The induction of p27 is a key event in Lapatinib-mediated cell cycle arrest and growth inhibition in HER2-overexpressing breast cancer cells. nih.govnih.govtandfonline.com

In HER2-amplified gastric cancer cell lines such as N87 and OE19, treatment with Lapatinib also results in an increase in the G0-G1 fraction of cells. researchgate.net

| Cell Line | Effect on Cell Cycle | Key Mediator |

| HER2-overexpressing breast cancer cells | G1 arrest | p27Kip1 |

| N87 (gastric cancer) | Increase in G0-G1 fraction | Not specified |

| OE19 (gastric cancer) | Increase in G0-G1 fraction | Not specified |

| NB4 (acute promyelocytic leukemia) | S phase arrest | Not specified |

Apoptosis Induction Mechanisms

Lapatinib is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.gov The mechanisms through which Lapatinib induces apoptosis are multifaceted and can involve both the intrinsic (mitochondrial) and extrinsic pathways.

In ovarian cancer cells, Lapatinib has been shown to trigger mitochondrial fragmentation, leading to increased production of mitochondrial reactive oxygen species (mROS) and the release of HtrA2/Omi from the mitochondria into the cytoplasm, which then activates caspase-dependent apoptosis. imrpress.com This process is also associated with the depolarization of the mitochondrial membrane potential and the release of cytochrome c. imrpress.com

The intrinsic apoptotic pathway is further implicated through the regulation of the Bcl-2 family of proteins. Lapatinib treatment has been observed to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization and subsequent caspase activation.

Evidence of caspase activation following Lapatinib treatment is well-documented, with studies showing cleavage and activation of caspase-3 and caspase-9. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another hallmark of Lapatinib-induced apoptosis. nih.govaacrjournals.org Furthermore, Lapatinib has been shown to down-regulate the expression of the anti-apoptotic protein survivin. aacrjournals.org

| Apoptotic Mechanism | Key Events | Cell Line Models |

| Mitochondrial Pathway | Fragmentation, mROS production, HtrA2/Omi release, Cytochrome c release | SKOV-3 (ovarian cancer) |

| Bcl-2 Family Regulation | Decreased Bcl-2, Increased Bax | NB4 (acute promyelocytic leukemia) |

| Caspase Activation | Cleavage of Caspase-3 and Caspase-9 | NB4 (acute promyelocytic leukemia) |

| PARP Cleavage | Increased fragmentation of PARP | Trastuzumab-resistant breast cancer cells, NB4 cells |

| Survivin Down-regulation | Decreased expression of survivin | Trastuzumab-resistant breast cancer cells |

Effects on Cell Proliferation and Viability in Cell Lines

Lapatinib demonstrates significant anti-proliferative and cytotoxic effects across a wide range of cancer cell lines in research settings. aacrjournals.org Its efficacy is particularly pronounced in HER2-overexpressing breast cancer cells. aacrjournals.org The concentration of Lapatinib required to inhibit cell proliferation by 50% (IC50) varies considerably among different cell lines, reflecting differences in their molecular profiles, such as the expression levels of EGFR and HER2. aacrjournals.org

For instance, in a panel of 31 human breast cancer cell lines, the IC50 values for Lapatinib ranged from 0.010 µmol/L in the HER2-overexpressing UACC-812 cells to 18.6 µmol/L in MDA-MB-231 cells, which have high EGFR expression. aacrjournals.org This highlights the correlation between HER2 expression and sensitivity to Lapatinib. aacrjournals.org

In addition to breast cancer, Lapatinib has been shown to inhibit the proliferation of other cancer cell types, including ovarian cancer cells (SK-OV-3) and acute promyelocytic leukemia cells (NB4). imrpress.comnih.gov The inhibitory effect is typically dose-dependent. nih.govnih.govresearchgate.net

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| UACC-812 | Breast Cancer | 0.010 | aacrjournals.org |

| BT474 | Breast Cancer | ~0.1 | aacrjournals.org |

| SK-BR-3 | Breast Cancer | Varies | nih.govresearchgate.net |

| MDA-MB-231 | Breast Cancer | 18.6 | aacrjournals.org |

| HMF | Normal Breast | >100 | researchgate.net |

| SKOV-3 | Ovarian Cancer | Dose-dependent inhibition observed at 1, 3, 10 µM | imrpress.com |

| NB4 | Acute Promyelocytic Leukemia | Dose-dependent inhibition observed at 5-20 µM | nih.gov |

Gene Expression Profiling and Proteomic Changes in Response to Lapatinib

Exposure of cancer cells to Lapatinib induces significant alterations in their gene expression and proteomic landscapes. These changes underlie the drug's mechanisms of action, and their analysis can reveal biomarkers of response and resistance.

Proteomic studies using techniques like mass spectrometry have identified numerous proteins that are differentially expressed in cancer cells following Lapatinib treatment. frontiersin.orgfrontiersin.orgnih.gov For example, in SKBR3 HER2-overexpressing breast cancer cells, Lapatinib treatment led to altered abundance of 67 proteins, with 21 showing increased abundance and 46 showing decreased abundance. nih.gov These proteins are involved in a range of cellular processes, including cell cycle progression, proliferation, and apoptosis. frontiersin.org

A notable finding from proteomic analyses is the upregulation of proteins associated with mitochondrial function and cellular respiration in response to Lapatinib, a change not always apparent at the transcriptomic level. frontiersin.org This suggests that enhanced cellular respiration may be an additional mechanism of action for Lapatinib. frontiersin.org Furthermore, proteomic profiling has revealed that Lapatinib affects the expression of key cancer drivers, including oncogenes and tumor suppressors, as well as regulators of epithelial-mesenchymal transition (EMT) and angiogenesis. frontiersin.org

| Omics Approach | Key Findings | Research Model |

| Proteomics | Altered abundance of 67 proteins (21 increased, 46 decreased) | SKBR3 breast cancer cells |

| Proteomics | Increased expression of proteins related to mitochondrial function and cellular respiration | SK-BR-3 breast cancer cells |

| Proteomics | Changes in expression of oncogenes, tumor suppressors, EMT and angiogenesis regulators | SKBR3/HER2+ breast cancer cells |

| Integrative Multi-omics (ATAC-seq, RNA-seq, Proteomics) | Identification of a nine-marker signature associated with resistance | HER2-positive breast cancer model |

Impact on Cancer Stem Cell Populations in Preclinical Models

Lapatinib, a potent dual tyrosine kinase inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), has demonstrated significant effects on cancer stem cell (CSC) populations in various preclinical research models. nih.govplos.org CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. tandfonline.comcancerbiomed.org The targeting of HER2 and EGFR pathways, which are often dysregulated in CSCs, provides a key mechanism for Lapatinib's action against these resilient cell populations. nih.govpatsnap.com

Preclinical investigations, particularly in the context of breast cancer, have shown that Lapatinib can effectively reduce the activity of CSCs. nih.govnih.gov In in vitro models of ductal carcinoma in situ (DCIS), Lapatinib has been shown to inhibit the proliferation of stem and progenitor cells. nih.govnih.gov This effect is observed through a reduction in the formation of mammospheres, which are floating colonies of cells enriched with tumor-initiating capabilities. nih.gov

Research using two DCIS cell lines, DCIS.com (HER2-normal) and SUM225 (HER2-overexpressed), as well as primary DCIS patient samples, revealed that Lapatinib treatment reduces mammosphere formation regardless of the cells' HER2 status, although the effect was more pronounced in HER2-positive samples. tandfonline.comnih.gov For instance, in the HER2-positive SUM225 cell line, Lapatinib inhibited mammosphere forming efficiency (MFE) by over 80% at a concentration of 5 µM. nih.gov While the treatment effectively decreased the proliferation of the CSC population, it did not appear to reduce their self-renewal capacity. nih.govnih.gov

In contrast to its broad effect on the proliferation of CSCs, Lapatinib's impact on the bulk, differentiated (non-CSC) tumor cell population in these models was more dependent on HER2 status. When grown in a 3D-matrigel culture that mimics in vivo structures, Lapatinib only reduced the size of the DCIS acini in HER2-positive samples, an effect attributed to decreased proliferation. tandfonline.comnih.gov

The table below summarizes the differential effects of Lapatinib on cancer stem cell and non-stem cell populations in preclinical DCIS models.

| Cell Population | Model System | HER2 Status | Effect of Lapatinib | Research Finding |

| Cancer Stem/Progenitor Cells | Mammosphere Culture (DCIS.com, SUM225 cell lines; primary DCIS cells) | HER2-Positive & HER2-Normal | Reduced Proliferation | Lapatinib decreased the proliferation of the CSC population regardless of HER2 status. nih.gov |

| Cancer Stem/Progenitor Cells | Mammosphere Culture (SUM225 cell line) | HER2-Positive | Reduced Mammosphere Formation | MFE was inhibited in a dose-dependent manner, reaching >80% inhibition at 5 µM. nih.gov |

| Cancer Stem/Progenitor Cells | Mammosphere Culture (DCIS.com, SUM225 cell lines; primary DCIS cells) | HER2-Positive & HER2-Normal | No change in Self-Renewal | Further investigation revealed Lapatinib did not reduce the self-renewal activity of the CSCs. nih.gov |

| Non-Stem Cancer Cells | 3D-Matrigel Culture (SUM225 cell line; primary DCIS cells) | HER2-Positive | Reduced Acini Size | The size of HER2-positive primary DCIS acini was significantly reduced via decreased proliferation. nih.gov |

| Non-Stem Cancer Cells | 3D-Matrigel Culture (DCIS.com cell line) | HER2-Normal | No Effect on Acini Size | The treatment did not affect the acini of HER2-normal DCIS.com cells. nih.gov |

Furthermore, preclinical studies have explored combination therapies to enhance the targeting of CSCs. The combination of Lapatinib with other agents, such as the histone deacetylase inhibitor vorinostat, demonstrated a greater reduction in CSCs compared to either drug used alone. researchgate.net This suggests that multi-targeted approaches may be more effective in eradicating these therapy-resistant cells. Resistance to HER2-targeted therapies like Lapatinib has been linked to the persistence and enrichment of CSCs, making the development of strategies to overcome this a critical area of research. nih.gov

Preclinical Pharmacological Investigations of Lapatinib

In Vitro Efficacy Studies in Cancer Cell Line Models

The sensitivity of cancer cell lines to lapatinib (B449) varies significantly and is often correlated with the expression levels of HER2. aacrjournals.org In a panel of 31 breast cancer cell lines, the concentration-dependent antiproliferative effects of lapatinib showed up to a 1,000-fold difference in IC50 values, which ranged from 0.010 to 18.6 µmol/L. aacrjournals.org This response was significantly associated with HER2 expression levels. aacrjournals.org For instance, HER2-overexpressing cell lines like BT474 and SKBr3 are highly sensitive, whereas those with low HER2 expression, such as MCF-7 and T47D, are less responsive. aacrjournals.org

In uveal melanoma (UM), lapatinib has demonstrated significant anti-cancer effects. It decreased the viability of four different UM cell lines (C918, 92.1, Mel202, and OMM-1) with IC50 values ranging from 3.67 to 6.53 µM. nih.govnih.govresearchgate.net This anti-proliferative activity was also confirmed in three primary cell lines derived from UM patient tumors. nih.govnih.gov The mechanism of action in UM cells involves the promotion of apoptosis, cell cycle arrest, and potent inhibition of cell migration and invasion by dysregulating the HER2-AKT/ERK/PI3K signaling pathway. nih.govnih.govresearchgate.netresearchgate.net

Mechanisms of acquired resistance to lapatinib have also been investigated. In HER2-positive breast cancer cell lines, resistance can develop through various molecular adaptations. One novel mechanism identified is the overexpression of the AXL receptor tyrosine kinase in lapatinib-resistant clones derived from BT474 cells. nih.gov Other studies have pointed to the upregulation of glucose-deprivation pathways or alterations in downstream signaling molecules like AKT and eEF2 as potential contributors to resistance. dcu.ief1000research.com For example, cell line models of acquired resistance, SKBR3-L and HCC1954-L, showed alterations in the BCL-2 family of proteins, particularly MCL-1 and BAX, which may contribute to lapatinib resistance. nih.gov

| Cell Line | Cancer Type | HER2 Status | IC50 (µM) | Reference |

|---|---|---|---|---|

| BT474 | Breast Cancer | Overexpressing | ~0.015 | aacrjournals.org |

| SKBr3 | Breast Cancer | Overexpressing | ~0.020 | aacrjournals.orgaacrjournals.org |

| HCC1954-L (Resistant) | Breast Cancer | Overexpressing | 2.7 ± 0.1 | nih.gov |

| SKBR3-L (Resistant) | Breast Cancer | Overexpressing | 6.5 ± 0.4 | nih.gov |

| C918 | Uveal Melanoma | Not specified | 3.67 - 6.53 | nih.govnih.gov |

| 92.1 | Uveal Melanoma | Not specified | 3.67 - 6.53 | nih.govnih.gov |

| Mel202 | Uveal Melanoma | Not specified | 3.67 - 6.53 | nih.govnih.gov |

| OMM-1 | Uveal Melanoma | Not specified | 3.67 - 6.53 | nih.govnih.gov |

The combination of lapatinib with other therapeutic agents has been explored to enhance its antitumor activity. Studies have shown that lapatinib can act synergistically with certain chemotherapy drugs. For example, in HER2-positive breast cancer cell lines T47D and SKBR3, lapatinib exhibited synergistic antitumor effects when combined with 5-fluorouracil (B62378) (5-FU) or gemcitabine. researchgate.net An additive effect was also noted when lapatinib was combined with 5-FU in four different tumor cell lines. drugbank.com This synergy is partly attributed to lapatinib's ability to inhibit the BCRP (breast cancer resistance protein) efflux pump, leading to increased intracellular accumulation of co-administered drugs like SN-38 (the active metabolite of irinotecan). nih.gov

Conversely, antagonistic interactions have also been observed. The combination of lapatinib and epirubicin (B1671505) demonstrated antagonistic effects in breast cancer cell lines. researchgate.net In triple-negative breast cancer (TNBC) cell lines, which are relatively resistant to lapatinib monotherapy, a combination with the MET inhibitor foretinib (B612053) resulted in a synergistic reduction in cell viability. mdpi.com This combination effectively suppressed cell growth, induced G2/M arrest, and reduced cell migration and invasion capabilities. mdpi.com Preclinical data also suggest that lapatinib cooperates with tamoxifen (B1202) to inhibit cell proliferation in antiestrogen-resistant breast cancer models. aacrjournals.org

| Agent | Cancer Type | Interaction | Observed Effect | Reference |

|---|---|---|---|---|

| 5-Fluorouracil (5-FU) | Breast Cancer | Synergistic | Enhanced antitumor effect | researchgate.netdrugbank.com |

| Gemcitabine | Breast Cancer | Synergistic | Enhanced antitumor effect | researchgate.net |

| SN-38 | Breast, Lung, Testis | Synergistic | Increased apoptosis due to BCRP inhibition | nih.gov |

| Foretinib (MET inhibitor) | Triple-Negative Breast Cancer | Synergistic | Reduced cell viability and migration | mdpi.com |

| Tamoxifen | Antiestrogen-Resistant Breast Cancer | Cooperative | Inhibition of cell proliferation | aacrjournals.org |

| Epirubicin | Breast Cancer | Antagonistic | Reduced antitumor effect | researchgate.net |

A significant focus of preclinical research has been on lapatinib's efficacy in the context of trastuzumab resistance, a major clinical challenge in HER2-positive cancers. nih.gov In vitro findings suggest a lack of cross-resistance between lapatinib and trastuzumab. drugbank.com Lapatinib has demonstrated significant activity against breast cancer cell lines selected for long-term growth in trastuzumab-containing media. aacrjournals.orgdrugbank.com

In trastuzumab-resistant breast cancer cells, lapatinib effectively inhibits EGFR/HER2 signaling pathways. aacrjournals.org It can induce significant apoptosis in both trastuzumab-sensitive and trastuzumab-resistant cells. aacrjournals.org For example, lapatinib was shown to inhibit signaling through the insulin-like growth factor I (IGF-I) receptor pathway, which is implicated in trastuzumab resistance. aacrjournals.org Furthermore, in newly established trastuzumab-resistant gastric cancer cell lines (GLM1-HerR2(3) and GLM4-HerR2), lapatinib retained its antitumor activity, causing G1 cell-cycle arrest and apoptosis by effectively blocking the PI3K/Akt and MAPK pathways. nih.gov Studies using UACC-812 and BT474 breast cancer cells made resistant to trastuzumab also showed that these cells remain sensitive to lapatinib. nih.gov These findings provide a strong rationale for the use of lapatinib in patients whose tumors have become refractory to trastuzumab-based therapies. aacrjournals.org

In Vivo Efficacy Studies in Non-Human Xenograft Models

In vivo studies using xenograft models have consistently demonstrated lapatinib's ability to inhibit tumor growth. In a study with BT474 human breast cancer xenografts in athymic mice, long-term treatment with lapatinib resulted in a sustained and significant reduction in tumor volume compared to controls. aacrjournals.org Similarly, in a syngeneic mouse model using tumor cells from MMTV-erbB-2 transgenic mice, lapatinib treatment significantly inhibited tumor growth after two weeks. researchgate.net

The antitumor effects of lapatinib have also been confirmed in other cancer types. In a uveal melanoma xenograft model, lapatinib administration suppressed tumor growth, with final tumor sizes being smaller in treated mice compared to controls. nih.govnih.govresearchgate.netresearchgate.net Immunohistochemical analysis of these tumors showed decreased proliferation (Ki67 staining) and increased apoptosis (TUNEL staining). researchgate.net In a murine bladder cancer model, lapatinib combined with radiation suppressed tumor growth to a greater degree than radiation alone. nih.gov Furthermore, lapatinib has shown efficacy in radiosensitizing both HER2+ and basal-like/EGFR+ breast cancer xenografts, enhancing the therapeutic response when combined with radiotherapy. nih.gov

Lapatinib's ability to cross the blood-brain barrier makes it a promising agent for treating and preventing brain metastases, a common issue in patients with HER2-positive breast cancer. xagena.itnih.govoup.com In a mouse xenograft model using the brain-seeking breast cancer cell line MDA-MB-231-BR, lapatinib treatment significantly reduced the number of large brain metastases. nih.govoup.comsciencedaily.com

In mice injected with HER2-overexpressing breast cancer cells, lapatinib treatment led to a reduction of more than 50% in the development of large brain metastases compared to placebo. xagena.itnih.govsciencedaily.com Specifically, one study found that mice treated with lapatinib developed fewer than half the number of large metastases as untreated mice. sciencedaily.com A similar reduction was observed in mice injected with cells that did not overexpress HER2, although a higher dose of lapatinib was required. sciencedaily.com For the HER2-overexpressing cells, treatment resulted in a 50%-53% decrease in large metastases compared to the vehicle group. nih.govoup.comaacrjournals.org These preclinical studies validate lapatinib's activity against the outgrowth of brain metastases from breast cancer, highlighting its potential therapeutic benefit for this critical unmet need. oup.com

Pharmacodynamic Biomarker Analysis in Preclinical Animal Tissues

Initial searches for preclinical pharmacodynamic biomarker data for Lapatinib-d7 Dihydrochloride (B599025) did not yield specific results. The following data is based on studies conducted on the non-deuterated form, Lapatinib.

Preclinical investigations in animal models have been instrumental in elucidating the pharmacodynamic effects of Lapatinib, providing insights into its mechanism of action and potential biomarkers of response and safety. These studies have often focused on cardiovascular safety, a known concern with tyrosine kinase inhibitors.

One key study evaluated the cardiohemodynamic, electrophysiological, and echocardiographic profiles of Lapatinib administered intravenously to anesthetized dogs. researchgate.netnih.gov This investigation aimed to identify supportive biomarkers that could predict the onset of cardiovascular adverse events. researchgate.netnih.gov

The study revealed that at therapeutic concentrations, Lapatinib led to significant increases in several cardiovascular parameters. researchgate.netnih.gov Notably, there was a significant elevation in the plasma concentration of cardiac troponin I (cTnI), suggesting a potential for myocardial injury. researchgate.netnih.gov This finding points to cTnI as a crucial biomarker for monitoring the cardiac effects of Lapatinib. researchgate.netnih.gov

In addition to cTnI, the study also observed significant changes in electrophysiological parameters, indicating a prolongation of ventricular repolarization. researchgate.netnih.gov These changes, however, did not lead to lethal ventricular arrhythmias in the animal model. researchgate.netnih.gov

The table below summarizes the key pharmacodynamic biomarker findings from this preclinical canine study.

| Biomarker Category | Biomarker | Observed Effect | Implication |

| Cardiac Safety | Cardiac Troponin I (cTnI) | Significant increase in plasma concentration | Potential indicator of myocardial injury |

| Electrophysiology | QT Interval | Prolongation | Delayed ventricular repolarization |

| QTc Interval | Prolongation | Delayed ventricular repolarization | |

| Monophasic Action Potential (MAP) Duration | Increased | Delayed ventricular repolarization | |

| Effective Refractory Period | Increased | Delayed ventricular repolarization | |

| Hemodynamics | Total Peripheral Vascular Resistance | Significant increase | Vasoconstrictive effects |

These preclinical findings in a canine model underscore the importance of monitoring specific cardiovascular biomarkers during Lapatinib administration. The elevation of cTnI, in particular, serves as a sensitive indicator of potential cardiotoxicity. researchgate.netnih.gov

Metabolic Fate and Isotope Tracing Studies with Lapatinib D7 Dihydrochloride

Deuterium (B1214612) Isotope Effects on Metabolic Stability and Enzyme Kinetics

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). scienceopen.com A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. nih.gov Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed when deuterium is present at that specific position. scienceopen.comnih.gov

This principle is strategically employed in drug design to enhance metabolic stability. By deuterating specific sites on a molecule that are known to be susceptible to oxidative metabolism by CYP enzymes, the rate of metabolic breakdown can be reduced. nih.gov This can lead to:

Increased half-life of the parent drug. scienceopen.com

Reduced formation of potentially toxic metabolites. scienceopen.com

While in vitro studies with the N-trideuteromethyl analogue of a different tyrosine kinase inhibitor, imatinib, showed reduced N-demethylation in liver microsomes, this did not translate to increased drug exposure in vivo in rats, highlighting the complexity of predicting in vivo outcomes. nih.gov The application of the KIE to Lapatinib-d7 would be expected to slow metabolism at the deuterated positions, potentially altering its pharmacokinetic profile compared to the non-deuterated parent drug.

Advanced Mass Spectrometry Applications in Metabolic Profiling Research

Advanced mass spectrometry techniques are central to modern metabolic profiling. High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), provides exceptional mass accuracy and resolution, which are critical for identifying unknown metabolites. longdom.org This technology allows for the determination of the elemental composition of metabolites, facilitating their structural elucidation.

Researchers have used UHPLC-HRMS to develop comprehensive workflows for studying lapatinib (B449) metabolism. researchgate.net These approaches have successfully identified novel reactive metabolites, such as a quinoneimine intermediate, which was detected through its conjugation with glutathione (B108866) (GSH). researchgate.netlongdom.org Quantitative phosphoproteomics, another advanced mass spectrometry-based technique, has been used to profile the time- and dose-dependent phosphorylation dynamics induced by lapatinib in cancer cells, providing a global view of the cellular signaling networks affected by the drug. nih.gov Furthermore, mass spectrometry imaging (MSI) is an emerging technique that allows for the visualization of the spatial distribution of metabolites directly within tissue sections, offering new insights into metabolic reprogramming in diseases like breast cancer. thno.org

Investigation of Drug Transport Mechanisms (e.g., ABC Transporters) and Lapatinib-d7 Uptake/Efflux

The net intracellular concentration of a drug is determined by the balance between its uptake and efflux from the cell. ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively pump substrates out of cells, a process known as efflux. mdpi.comyoutube.com Overexpression of certain ABC transporters is a major mechanism of multidrug resistance (MDR) in cancer cells.

Lapatinib has been identified as an inhibitor of several key ABC transporters, including:

ABCB1 (P-glycoprotein or MDR1) mdpi.com

ABCG2 (Breast Cancer Resistance Protein or BCRP) mdpi.comnih.gov

ABCC1 (Multidrug Resistance-Associated Protein 1 or MRP1) nih.gov

By inhibiting the efflux function of these pumps, lapatinib can increase the intracellular accumulation and enhance the efficacy of other chemotherapeutic agents that are substrates for these transporters. nih.govnih.gov For example, studies have shown that lapatinib inhibits BCRP, leading to a significant increase in the intracellular concentration of the chemotherapy drug SN-38. nih.gov This interaction suggests that lapatinib can reverse multidrug resistance mediated by these transporters. mdpi.com Isotopically labeled tracers like Lapatinib-d7 are ideal tools for conducting precise uptake and efflux studies to quantify these transport kinetics and further investigate the mechanisms by which lapatinib modulates ABC transporter function.

| Transporter | Alias | Effect of Lapatinib | Reference |

|---|---|---|---|

| ABCB1 | P-glycoprotein (P-gp), MDR1 | Inhibition of transport function | mdpi.com |

| ABCG2 | Breast Cancer Resistance Protein (BCRP) | Inhibition of transport function | mdpi.comnih.gov |

| ABCC1 | Multidrug Resistance-Associated Protein 1 (MRP1) | Inhibition of transport function | nih.gov |

| ABCC10 | Multidrug Resistance-Associated Protein 7 (MRP7) | Inhibition of transport function | mdpi.com |

Mechanistic Drug Drug Interaction Research Involving Lapatinib

Inhibition and Induction of Drug-Metabolizing Enzymes by Lapatinib (B449)

Lapatinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. europa.eu Its potential to inhibit or induce these enzymes can significantly alter the pharmacokinetics of co-administered drugs.

Research has shown that lapatinib inhibits CYP3A4 and CYP2C8 at clinically relevant concentrations. europa.eupom.go.id In vitro studies have determined the inhibitory constant (Ki) values for CYP3A4 to be in the range of 1.1 to 4 µM, and for CYP2C8, the Ki is approximately 0.6 µM. europa.eu One study reported that lapatinib acts as a mechanism-based inactivator of CYP3A4. nih.gov This time- and concentration-dependent inactivation likely proceeds through the formation of a reactive quinoneimine metabolite that covalently modifies the enzyme. nih.gov The inactivation kinetics were determined with a Kᵢ of 1.709 μM and a kᵢₙₐ꜀ₜ of 0.0202 min⁻¹. nih.gov

Conversely, lapatinib does not appear to be a significant inducer of CYP enzymes. europa.eu It also shows minimal inhibition of other major CYP enzymes like CYP1A2, CYP2C9, CYP2C19, and CYP2D6, with IC50 values for these being greater than or equal to 6.9 µg/mL. europa.eupom.go.id

The metabolism of lapatinib itself is primarily carried out by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8. europa.euwikipedia.org This makes lapatinib susceptible to interactions with strong inhibitors or inducers of CYP3A4. For instance, co-administration with the potent CYP3A4 inhibitor ketoconazole (B1673606) can increase systemic exposure to lapatinib by approximately 3.6-fold. pom.go.id Conversely, co-administration with a CYP3A4 inducer like carbamazepine (B1668303) can decrease lapatinib exposure by around 72%. fda.gov

Modulation of Drug Transporters by Lapatinib

Lapatinib's interaction with drug transporters is another critical aspect of its drug-drug interaction profile. It is both a substrate and an inhibitor of key efflux and uptake transporters. pom.go.idmedscape.com

In vitro studies have demonstrated that lapatinib is a substrate for P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). pom.go.idtga.gov.au These transporters can limit the oral absorption and central nervous system penetration of lapatinib. nih.gov

Furthermore, lapatinib inhibits the function of several important transporters at clinically relevant concentrations. europa.eu It has been shown to inhibit P-gp with an IC50 value of 2.3 µg/mL (or 3.91 µM). europa.eutga.gov.au Lapatinib is also a potent inhibitor of BCRP, with one study reporting an IC50 of 0.015 µg/mL. tga.gov.au This inhibition of BCRP can lead to synergistic effects when lapatinib is combined with chemotherapy agents that are BCRP substrates, such as topotecan (B1662842) and SN-38. nih.govresearchgate.net

Lapatinib also inhibits the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1), with a reported IC50 value of 2.3 µg/mL. europa.eutga.gov.au Inhibition of OATP1B1 can affect the disposition of other drugs that are substrates for this transporter. nih.gov

| Transporter | IC50 Value | Reference |

|---|---|---|

| P-glycoprotein (P-gp/ABCB1) | 2.3 µg/mL (3.91 µM) | europa.eutga.gov.au |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | 0.015 µg/mL | tga.gov.au |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | 2.3 µg/mL | tga.gov.au |

Research on Mechanistic Basis of Organ-Specific Effects in Combination Studies

The inhibitory effects of lapatinib on drug transporters can have significant clinical consequences, particularly concerning organ-specific toxicities like hepatotoxicity. nih.gov

An increased incidence of liver injury has been observed when lapatinib is used in combination with certain chemotherapeutic agents, such as paclitaxel (B517696). nih.gov Research suggests that this is mechanistically linked to lapatinib's inhibition of ABCB1 (P-gp) in hepatocytes. nih.gov ABCB1 is expressed on the canalicular membrane of hepatocytes and plays a crucial role in the biliary excretion of drugs and their metabolites. nih.gov By inhibiting ABCB1, lapatinib can increase the intracellular accumulation of co-administered drugs that are ABCB1 substrates, leading to enhanced hepatotoxicity. nih.govresearchgate.net In vivo studies have confirmed that lapatinib can increase the systemic exposure of drugs like paclitaxel and doxorubicin, leading to higher levels of liver enzymes and more severe hepatocyte injury. nih.gov

Furthermore, the metabolism of lapatinib by CYP3A4 can lead to the formation of reactive metabolites, which have been implicated in its potential for idiosyncratic hepatotoxicity. nih.govnih.gov Induction of CYP3A4 has been shown to enhance the cytotoxicity of lapatinib in liver cells, which correlates with an increased formation of these reactive metabolites. nih.gov Some research also points to dealkylated metabolites of lapatinib as inhibitors of the Bile Salt Export Pump (BSEP), which could contribute to cholestatic liver injury. medscape.com

Role of Lapatinib D7 Dihydrochloride As a Research Reagent and Reference Standard

Application in Quality Control and Method Validation for Pharmaceutical Research

In the stringent regulatory environment of pharmaceutical research, quality control (QC) and analytical method validation are paramount to guarantee the identity, purity, and strength of a drug product. fda.gov Lapatinib-d7 Dihydrochloride (B599025) is employed as a reference standard in the validation of analytical procedures developed for Lapatinib (B449), in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). fda.govrjptonline.org

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. eco-vector.com Using a well-characterized standard like Lapatinib-d7 Dihydrochloride is crucial for establishing key validation parameters. For instance, in High-Performance Liquid Chromatography (HPLC) methods, which are widely used for analyzing Lapatinib, the reference standard is used to confirm:

Specificity: The ability of the method to accurately measure the analyte without interference from excipients, impurities, or degradation products. nih.gov

Linearity: The method's capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range. rjptonline.org

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. researchgate.net

The use of a stable, isotopically labeled internal standard like this compound is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) methods. It helps to correct for variations in sample preparation and instrument response, thereby improving the robustness and precision of the quality control tests.

Below is a table summarizing typical validation parameters established for analytical methods of Lapatinib, where a reference standard is essential.

| Parameter | Typical Finding for Lapatinib HPLC/UPLC Methods | Significance in Quality Control |

| Linearity Range | 2-75 µg/ml rjptonline.orgnih.gov | Ensures the method is accurate over a wide range of concentrations. |

| Correlation Coefficient (r²) | > 0.999 rjptonline.org | Demonstrates a strong linear relationship between concentration and instrument response. |

| Accuracy (Recovery %) | 98.57% - 100.89% rjptonline.orgnih.gov | Confirms the method provides results that are very close to the true value. |

| Precision (% RSD) | < 2% rjptonline.orgnih.gov | Indicates high reproducibility of the method with minimal variation between measurements. |

| LOD | 0.06 - 0.45 µg/ml rjptonline.orgresearchgate.net | Defines the smallest quantity of the drug the method can reliably detect. |

| LOQ | 0.18 - 1.35 µg/ml rjptonline.orgresearchgate.net | Defines the smallest quantity of the drug the method can reliably quantify. |

Use as a Reference Standard for Impurity Profiling Studies

During the synthesis and storage of Lapatinib, various related substances or impurities can arise. ijpsr.com Regulatory agencies require the identification and quantification of any impurity present at or above a specified threshold. Impurity profiling is a critical component of quality control for both the bulk drug substance and the final pharmaceutical product. fda.gov

This compound serves as an indispensable tool in these studies. While it is not an impurity itself, it is used as an internal standard in advanced analytical techniques like LC-MS/MS to accurately quantify known and unknown impurities. ijpsr.com By adding a precise amount of the deuterated standard to a sample, analysts can correct for any loss during sample extraction and variations in instrument signal, leading to highly accurate quantification of the impurities present.

A stability-indicating analytical method must be able to separate the main compound from its potential degradation products and synthetic impurities. fda.govijpsr.com The development of such methods relies on having a pure reference standard of the primary compound. Furthermore, isotopically labeled standards are used in "spiking" experiments to confirm the retention times and mass spectral fragmentation patterns of potential impurities, aiding in their structural elucidation.

Some identified impurities and related substances of Lapatinib are listed in the table below.

| Compound Name | Molecular Formula | Role in Analysis |

| Lapatinib Impurity 5 simsonpharma.com | C₂₆H₁₇ClFN₃O₃ | A potential process-related impurity or degradant requiring monitoring. |

| Lapatinib Impurity 6 simsonpharma.com | C₂₉H₂₇ClN₄O₄S | A related substance that must be controlled within specified limits. |

| Lapatinib Impurity 15 simsonpharma.com | C₂₁H₁₄ClFIN₃O | An impurity that needs to be identified and quantified during quality control. |

| Deschloro Lapatinib pharmaffiliates.com | C₂₉H₂₇FN₄O₄S | A potential impurity formed during the synthesis of Lapatinib. |

Contribution to Assay Development and Standardization in Preclinical and Bioanalytical Laboratories

Beyond manufacturing quality control, this compound is vital for the development and standardization of assays in preclinical and bioanalytical laboratories. These labs are responsible for measuring the concentration of drugs in biological matrices like plasma or serum, which is essential for pharmacokinetic and metabolic studies. veeprho.com

The development of robust bioanalytical methods, typically using LC-MS/MS, is a complex process. The inherent variability of biological samples makes accurate and precise quantification challenging. This compound is the gold standard for use as an internal standard in these assays. veeprho.com Because it is chemically identical to Lapatinib but has a different mass, it co-elutes with the non-labeled drug during chromatography and experiences similar effects during sample extraction and ionization in the mass spectrometer. immunomart.org This co-behavior allows it to serve as a reliable internal calibrant, correcting for matrix effects and ensuring the integrity of the analytical run.

The availability of a certified reference standard like this compound also facilitates the standardization of assays across different laboratories and research sites. By using the same reference material, researchers can ensure that their results are comparable and reproducible, which is critical for collaborative studies and for the eventual compilation of data for regulatory submissions. This standardization underpins the reliability of preclinical data that informs how a drug is likely to behave in humans.

Q & A

Q. What is the structural and functional significance of deuterium labeling in Lapatinib-d7 Dihydrochloride, and how does it differ from non-deuterated Lapatinib?

this compound is a deuterated isotopologue of Lapatinib, where seven hydrogen atoms are replaced with deuterium. This modification minimizes metabolic degradation at deuterated positions, enhancing compound stability in pharmacokinetic studies . Unlike non-deuterated Lapatinib, the deuterated form serves as an internal standard in mass spectrometry (LC-MS/MS) to improve quantification accuracy by distinguishing it from endogenous metabolites .

Q. How is this compound validated for use as an internal standard in analytical chemistry?

Validation involves assessing isotopic purity (>98% for research-grade compounds), chromatographic separation efficiency, and matrix effects in biological samples. Researchers must confirm that deuterium substitution does not alter retention times or ionization efficiency compared to the non-deuterated compound. Cross-validation with spiked recovery experiments in plasma/tissue homogenates is essential to ensure linearity and precision .

Q. What are the primary targets of this compound, and how do these relate to its mechanism of action in HER2-positive cancers?

Lapatinib-d7 inhibits EGFR (IC₅₀ = 10.2 nM) and HER2 (IC₅₀ = 9.8 nM) tyrosine kinase domains, blocking downstream signaling pathways (e.g., PI3K/AKT/mTOR). Its mechanism mirrors non-deuterated Lapatinib but with enhanced isotopic traceability for metabolic studies . HER2 amplification, observed in 25–30% of breast cancers, correlates with aggressive tumor behavior, making this compound critical for studying resistance mechanisms .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in efficacy data between deuterated and non-deuterated Lapatinib in preclinical models?

Discrepancies may arise from batch-to-batch variability in deuterium incorporation or differences in metabolic stability. To resolve this:

- Use orthogonal assays (e.g., surface plasmon resonance for binding affinity, cellular proliferation assays) to compare activity.

- Validate isotopic purity via NMR or high-resolution mass spectrometry.

- Reference standardized guidelines (e.g., NIH preclinical reporting) to ensure experimental reproducibility .

Q. What experimental design considerations are critical when studying this compound in autophagy-mediated resistance models?

- Model Selection: Use HER2-amplified cell lines (e.g., BT-474, SK-BR-3) with confirmed autophagy upregulation (e.g., LC3-II accumulation).

- Combination Therapy: Co-administer autophagy inhibitors (e.g., chloroquine) to isolate Lapatinib-specific effects.

- Endpoint Analysis: Quantify autophagic flux via Western blot (LC3-I/II, p62) and correlate with apoptosis markers (cleaved caspase-3). Ensure compliance with RECIST guidelines for tumor response evaluation .

Q. How should researchers optimize dosing regimens for this compound in xenograft studies to minimize off-target effects?

- Pharmacokinetic Profiling: Conduct pilot studies to determine Cmax, t1/2, and bioavailability using LC-MS/MS.

- Dose Escalation: Test sub-therapeutic to supra-therapeutic doses (e.g., 10–100 mg/kg) to identify the therapeutic window.

- Toxicity Monitoring: Assess cardiac function (echoocardiography) and liver/kidney biomarkers, as HER2 inhibitors may induce cardiotoxicity .

Q. What statistical frameworks are recommended for analyzing synergistic effects of this compound with trastuzumab in dual HER2 blockade studies?

- Synergy Analysis: Use the Chou-Talalay combination index (CI) method to quantify additive, synergistic, or antagonistic effects.

- Survival Metrics: Apply Kaplan-Meier curves with log-rank tests for time-to-progression data.

- Multivariate Adjustments: Include covariates like hormone receptor status and prior anthracycline exposure to control for confounding factors .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.